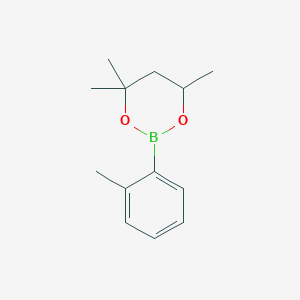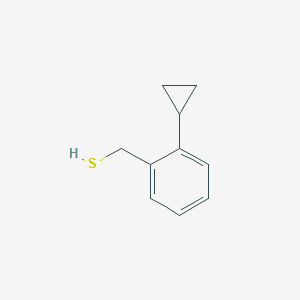
(2-Cyclopropylphenyl)methanethiol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Biomarker Research
(2-Cyclopropylphenyl)methanethiol: has been studied for its potential as a biomarker in cancer detection. Methanethiol, a related compound, is a volatile sulfur compound (VSC) that has been linked to cancer due to its presence in elevated levels in the breath and body fluids of cancer patients . Research suggests that methanethiol may serve as a non-invasive diagnostic tool for early cancer detection, particularly in colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) .
Sulfur Metabolism Dysregulation
The dysregulation of sulfur metabolism in tumor cells can result in the production of methanethiol. This dysregulation is considered a hallmark of cancer and contributes to the scent associated with the disease . The study of (2-Cyclopropylphenyl)methanethiol could provide insights into the metabolic adaptations of cancer cells and the role of sulfur compounds in cancer progression .
Microbial Sulfur Cycling
Methanethiol plays a significant role in the global sulfur cycle, acting as an intermediate in the synthesis and degradation of other sulfur compounds. The microbial cycling of methanethiol, including its production and degradation by various microorganisms, is crucial for understanding biogeochemical processes . Research into (2-Cyclopropylphenyl)methanethiol could expand our knowledge of these microbial pathways and their environmental impact .
Odor Control in Waste Management
Due to its strong and disagreeable odor, methanethiol is a concern in waste management, including animal husbandry, composting, landfill operations, and wastewater treatment . Studying (2-Cyclopropylphenyl)methanethiol could lead to the development of strategies for odor control and improved practices in waste management facilities .
Antioxidant Properties
Research has indicated that methanethiol and related compounds may have antioxidant properties, playing a role in protecting cells from oxidative stress . The exploration of (2-Cyclopropylphenyl)methanethiol in this context could lead to new antioxidant therapies and supplements .
Gut Microbiome and Health
Methanethiol is produced by gut bacteria from dietary methionine, and its levels can be indicative of gut health . Investigating (2-Cyclopropylphenyl)methanethiol could provide insights into the relationship between the gut microbiome, diet, and overall health, potentially leading to dietary recommendations or treatments for gut-related disorders .
Propiedades
IUPAC Name |
(2-cyclopropylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYNOEKHXCNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylphenyl)methanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



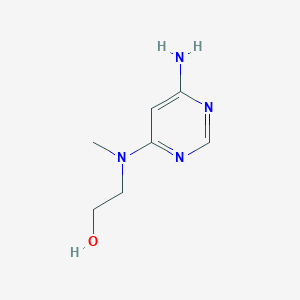
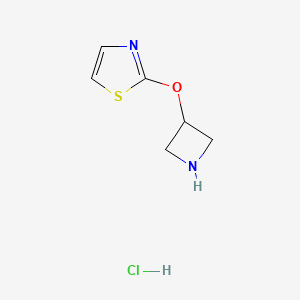

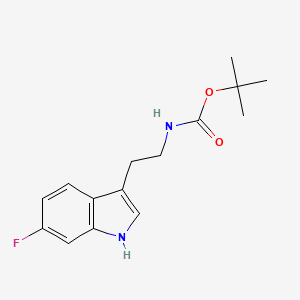
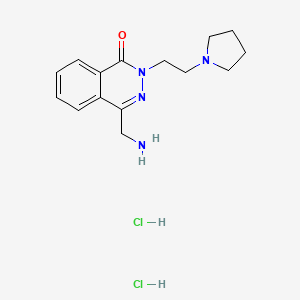

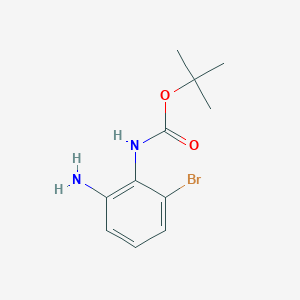
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
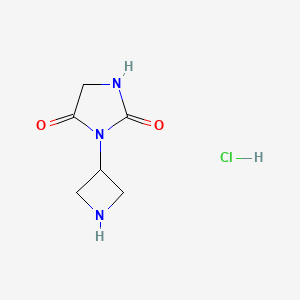
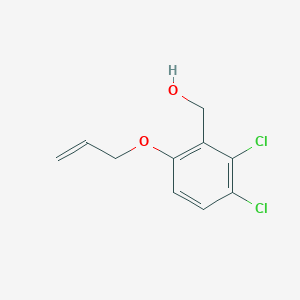
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

